molecular formula C9H10BrCl2NO B6221721 3-(4-bromo-2-chlorophenyl)oxetan-3-amine hydrochloride CAS No. 2758001-97-5

3-(4-bromo-2-chlorophenyl)oxetan-3-amine hydrochloride

Cat. No.: B6221721
CAS No.: 2758001-97-5
M. Wt: 299
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Description

3-(4-bromo-2-chlorophenyl)oxetan-3-amine hydrochloride is a chemical compound with significant potential in various scientific fields. It is characterized by the presence of a bromine and chlorine-substituted phenyl ring attached to an oxetane ring, which is further connected to an amine group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromo-2-chlorophenyl)oxetan-3-amine hydrochloride typically involves multiple steps:

    Formation of the Oxetane Ring: The oxetane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an epoxide or a halohydrin.

    Substitution Reactions:

    Amine Introduction: The amine group can be introduced via nucleophilic substitution reactions, where an appropriate amine precursor reacts with the oxetane ring.

    Hydrochloride Salt Formation: The final step involves converting the free amine into its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromo-2-chlorophenyl)oxetan-3-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxetane derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into reduced amine derivatives.

    Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols, and electrophiles like alkyl halides under appropriate conditions.

Major Products

    Oxidation: Oxetane derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced amine derivatives with altered oxidation states.

    Substitution: Phenyl ring-substituted derivatives with various functional groups.

Scientific Research Applications

3-(4-bromo-2-chlorophenyl)oxetan-3-amine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 3-(4-bromo-2-chlorophenyl)oxetan-3-amine hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to biological effects.

    Pathways Involved: It may influence signaling pathways, metabolic processes, or gene expression, resulting in various physiological and biochemical outcomes.

Comparison with Similar Compounds

Similar Compounds

    3-(4-bromo-2-chlorophenyl)oxetan-3-amine: The free base form without the hydrochloride salt.

    3-(4-bromo-2-chlorophenyl)oxetan-3-amine acetate: An acetate salt form with different solubility and stability properties.

    3-(4-bromo-2-chlorophenyl)oxetan-3-amine sulfate: A sulfate salt form with distinct chemical and physical characteristics.

Uniqueness

3-(4-bromo-2-chlorophenyl)oxetan-3-amine hydrochloride stands out due to its enhanced solubility and stability, making it more suitable for various applications compared to its free base and other salt forms. Its unique combination of bromine and chlorine substitutions on the phenyl ring also contributes to its distinct chemical reactivity and biological activity.

Properties

CAS No.

2758001-97-5

Molecular Formula

C9H10BrCl2NO

Molecular Weight

299

Purity

95

Origin of Product

United States

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